N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Description

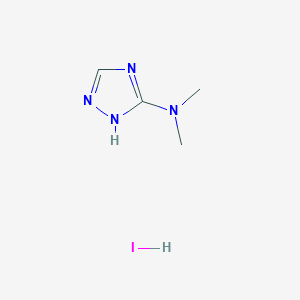

N,N-Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a triazole derivative with a molecular formula of C₄H₈N₄·HI (CID: 12576851) . Its structure features a 1,2,4-triazole core substituted with dimethylamine at position 3 and an iodide counterion. The SMILES notation (CN(C)C₁=NC=NN₁) highlights the dimethylamino group and the triazole ring’s tautomeric form. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 120.5 Ų) suggest moderate ion mobility in mass spectrometry . Limited literature exists on its biological activity, but its structural analogs are widely explored in medicinal and materials chemistry.

Properties

Molecular Formula |

C4H9IN4 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

N,N-dimethyl-1H-1,2,4-triazol-5-amine;hydroiodide |

InChI |

InChI=1S/C4H8N4.HI/c1-8(2)4-5-3-6-7-4;/h3H,1-2H3,(H,5,6,7);1H |

InChI Key |

LFYMXJVVAGZUFH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NN1.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of 4H-1,2,4-triazol-3-amine with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 4H-1,2,4-triazol-3-amine

Methylating Agent: Methyl iodide

Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Triazole Core

4-Ethyl-4H-1,2,4-Triazol-3-amine Hydroiodide

- Structure : Replaces dimethylamine with an ethyl group (SMILES: CCN₁C=NN=C₁N ) .

- Molecular Properties : Shares the same molecular formula (C₄H₈N₄·HI ) but differs in substituent topology. CCS values for [M+H]⁺ (120.2 Ų) closely match the target compound, indicating similar gas-phase behavior .

4,5-Dimethyl-4H-1,2,4-Triazol-3-amine Hydroiodide

- Commercial Availability : Priced higher (€764/g) than many analogs, likely due to synthetic complexity .

- Impact : The dual methyl groups enhance steric bulk, possibly affecting binding interactions in biological systems.

Aryl-Substituted Derivatives

- N-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine (166): Bromine adds molecular weight (MW: 283 g/mol) and alters electronic properties .

- Impact : Aryl groups enhance planar rigidity and electronic diversity, making these analogs suitable for target-specific drug design.

Physicochemical Properties

- NMR Trends: Dimethylamino protons in the target compound resonate at δ 2.75 ppm (cf. ), while aryl-substituted analogs show aromatic protons at δ 6.8–8.5 ppm .

- Solubility : Hydroiodide salts generally exhibit higher aqueous solubility than free bases due to ionic character.

Medicinal Chemistry

- Anticancer Potential: Derivatives like N-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine show promise as IDO1 inhibitors .

- Antiexudative Activity: Triazole-thiones (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanil)-N-acetamides) are explored for anti-inflammatory effects .

Energetic Materials

Commercial Use

- Building Blocks : Sold by suppliers like CymitQuimica for research (e.g., 4-Ethyl-4H-1,2,4-triazol-3-amine hydroiodide at €542/50 mg) .

Q & A

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 1–3 months) monitor degradation via HPLC. Mass spectrometry identifies degradation products (e.g., dealkylation or iodide loss). Store in airtight, light-resistant containers under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.